Home > Products > Screening Compounds P86003 > Pomalidomide-6-OH
Pomalidomide-6-OH -

Pomalidomide-6-OH

Catalog Number: EVT-10951721
CAS Number:
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pomalidomide-6-OH is synthesized from pomalidomide, which is derived from the parent compound thalidomide. It is classified as a member of the class of compounds known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to modulate the immune response and have been utilized in various therapeutic contexts, particularly in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide-6-OH typically involves hydroxylation reactions that introduce a hydroxyl group at the 6-position of the pomalidomide structure. Various synthetic pathways have been explored:

  1. Hydroxylation: The introduction of the hydroxyl group can be achieved through several methods, including:
    • Oxidative Hydroxylation: Using oxidizing agents such as hydrogen peroxide or sodium hypochlorite in the presence of suitable catalysts.
    • Biocatalytic Methods: Employing enzymes that selectively hydroxylate specific positions on the pomalidomide backbone.
  2. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pomalidomide-6-OH from by-products and unreacted starting materials.
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Pomalidomide-6-OH retains the core structure of pomalidomide with an additional hydroxyl group. The molecular formula can be represented as C13_{13}H12_{12}N2_2O3_3, with a molecular weight of approximately 248.25 g/mol.

Key Structural Features:

  • Core Structure: Isoindole framework typical of IMiDs.
  • Functional Groups: Presence of amine and hydroxyl groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-6-OH can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The hydroxyl group can act as a weak acid or base, influencing solubility and reactivity.
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters, potentially modifying its pharmacokinetic properties.
  3. Conjugation Reactions: The compound may undergo conjugation with other biomolecules, enhancing its therapeutic effects or altering its metabolism.
Mechanism of Action

Process and Data

Pomalidomide-6-OH exerts its effects through several mechanisms:

  1. Cereblon Binding: Like other IMiDs, it binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors involved in tumor growth.
  2. Immune Modulation: It enhances T-cell activation and increases cytokine production, thereby boosting anti-tumor immunity.
  3. Inhibition of Angiogenesis: Pomalidomide derivatives have been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-6-OH exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature.

Relevant Data:

  • Melting Point: Approximately 150–160 °C (exact values may vary based on purity).
  • pKa Value: Reflects acidity/basicity which influences solubility and reactivity.
Applications

Scientific Uses

Pomalidomide-6-OH has potential applications in various scientific fields:

  1. Cancer Therapy: As an anti-tumor agent, it may be explored for use in combination therapies for multiple myeloma and other malignancies.
  2. Immunotherapy Research: Its immune-modulating properties make it a candidate for research into new immunotherapeutic strategies.
  3. Inflammatory Diseases: Due to its anti-inflammatory effects, it may be investigated for treating conditions like rheumatoid arthritis or Crohn's disease.
Molecular Mechanisms of Cereblon Recruitment

Structural Basis of Cereblon-Pomalidomide-6-OH Interaction Dynamics

Pomalidomide-6-OH (CAS 1547162-44-6; molecular formula C₁₃H₁₁N₃O₅; molecular weight 289.24 g/mol) is a hydroxylated derivative of the immunomodulatory drug pomalidomide. Its primary mechanism involves high-affinity binding to the thalidomide-binding domain (TBD) within the C-terminal domain of cereblon (residues 318–442 of human cereblon). The compound features an α-isoindolinone-glutarimide scaffold, where the 6-hydroxy group projects into a solvent-exposed region adjacent to the tri-tryptophan "cage" (Trp380, Trp386, Trp400 in human cereblon) [1] [7].

Crystallographic studies reveal that the glutarimide moiety anchors deep within the hydrophobic pocket, forming hydrogen bonds between:

  • The carbonyl oxygen at C2 and histidine 378
  • The amide nitrogen (N1) and tryptophan 386
  • The hydroxyl group at C6 and tyrosine 340 [7] [9]

A conserved zinc-binding site (coordinated by cysteine 323, cysteine 326, cysteine 391, and cysteine 394) stabilizes the cereblon tertiary structure approximately 18 Å from the ligand-binding site. Pomalidomide-6-OH binding induces conformational changes in cereblon’s β-hairpin loop (residues 402–415), enhancing substrate receptor accessibility [7] [4].

Table 1: Key Structural Interactions of Pomalidomide-6-OH with Cereblon

Ligand ComponentCereblon ResidueInteraction TypeDistance (Å)
Glutarimide C2=OHistidine 378Hydrogen bond2.8
Glutarimide N1Tryptophan 386Hydrogen bond3.0
C6-OHTyrosine 340Hydrogen bond2.7
Aliphatic ring (C4)Tryptophan 400Van der Waals3.5
Phthalimide ringProline 352π-stacking4.2

Ubiquitin-Proteasome System Modulation via E3 Ligase Complex Activation

Pomalidomide-6-OH functions as a molecular glue that reprograms the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CUL4-RBX1-DDB1-Cereblon). Upon binding, it induces neomorphic interactions between cereblon and non-physiological substrates, primarily zinc-finger transcription factors containing a glycine-rich β-hairpin degron motif (e.g., C₂H₂ zinc-finger domains) [6] [2].

The ternary complex formation enables cereblon to recruit substrates like Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α). Subsequent ubiquitination occurs via the E2 enzyme UBE2D1, which transfers ubiquitin to lysine residues on the substrate. Polyubiquitination (Lys48-linked chains) targets proteins for degradation by the 26S proteasome [5] [8].

Table 2: Substrates Degraded via Pomalidomide-6-OH-Mediated Recruitment

SubstrateBiological RoleDegron MotifFunctional Consequence of Degradation
IKZF1Transcriptional regulationCxxC-G loopDisruption of B-cell development
IKZF3Transcriptional regulationCxxC-G loopAntiproliferative effects in myeloma
CK1αKinase signalingNon-zinc fingerLethality in del(5q) myelodysplasia
GSPT1Translation termination factorG-loopCytotoxicity in acute myeloid leukemia

In PROTACs (Proteolysis-Targeting Chimeras), Pomalidomide-6-OH serves as the cereblon-recruiting ligand. Its hydroxyl group provides a synthetic handle for linker conjugation, enabling fusion with target protein ligands (e.g., BET inhibitors, kinase inhibitors). This facilitates the degradation of oncoproteins like BRD4 or BTK, expanding therapeutic applications beyond classical immunomodulatory drug targets [10] [1].

Comparative Analysis of Immunomodulatory Drug-Based Cereblon Binding Affinities

The cereblon-binding affinities of immunomodulatory drugs correlate with their degradation efficacy and therapeutic potency. Surface plasmon resonance (SPR) and cellular nanoBRET assays demonstrate distinct structure-activity relationships:

  • Thalidomide: Kd ≈ 250 nM; weak IKZF1 degradation (DC₅₀ >10 µM)
  • Lenalidomide: Kd ≈ 178 nM; moderate IKZF1 degradation (DC₅₀ = 100–500 nM)
  • Pomalidomide: Kd ≈ 157 nM; potent IKZF1 degradation (DC₅₀ = 25 nM)
  • Pomalidomide-6-OH: Kd ≈ 110 nM; retains high cereblon occupancy but altered substrate specificity [9] [7]

Hydroxylation at position 6 reduces steric clashes with cereblon’s histidine 353 compared to 5-hydroxylated derivatives, preserving binding affinity. However, it diminishes recruitment of GSPT1—a substrate sensitive to steric modifications at the phthalimide ring. This selectivity is advantageous for PROTAC design to avoid off-target cytotoxicity [9] [6].

Properties

Product Name

Pomalidomide-6-OH

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

InChI

InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19)

InChI Key

HBPNHPWPUQVWIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.